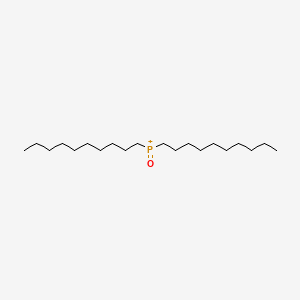

Phosphine oxide, didecyl-

Description

Overview of Organophosphorus Ligand Systems in Chemical Research

Organophosphorus compounds, which are organic compounds containing phosphorus, are a cornerstone of modern chemical research and industry. nih.gov Within this broad class, organophosphorus ligands are particularly significant, playing a critical role in stabilizing and activating central metal atoms in transition metal-catalyzed reactions. sigmaaldrich.com Phosphine (B1218219) ligands are the most prominent class of ligands for cross-coupling reactions, largely because their electronic and steric properties can be finely tuned. sigmaaldrich.com This adaptability has led to the development of highly effective catalysts for a range of reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.com

Phosphine oxides represent a major subclass of organophosphorus compounds. researchgate.net They are characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents. These compounds typically behave as hard Lewis bases, readily coordinating to hard metal centers through the oxygen atom. wikipedia.org This coordination slightly elongates the P-O bond, a change consistent with the stabilization of the ionic resonance structure upon complexation. wikipedia.org Secondary phosphine oxides (SPOs) are a unique group that exists in a tautomeric equilibrium between the pentavalent oxide form and the trivalent phosphinous acid form. rsc.org This duality allows them to act as air-stable ligands that can coordinate to a metal and shift their tautomeric form to behave like a traditional trivalent phosphine, making them useful in various homogeneously catalyzed reactions. rsc.org

Position of Didecylphosphine Oxide in Contemporary Chemical Systems

Didecylphosphine oxide is an organophosphorus compound featuring a central phosphorus atom bonded to two ten-carbon alkyl chains (decyl groups) and one oxygen atom, giving it a tetrahedral geometry. vulcanchem.com Its amphiphilic nature, stemming from the long, hydrophobic alkyl chains and the polar phosphine oxide group, allows it to interact with both organic and aqueous phases. vulcanchem.com This characteristic is fundamental to its applications in synthesis and separation chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₄₂OP |

| Molecular Weight | 329.5 g/mol |

| IUPAC Name | Didecyl(oxo)phosphanium |

| CAS Registry Number | 74038-18-9 |

In contemporary chemical systems, didecylphosphine oxide is primarily recognized as a valuable synthetic intermediate, particularly in the preparation of complex functionalized molecules. researchgate.net A significant area of research involves its use in one-pot procedures to synthesize lipophilic N-(dialkylphosphorylmethyl) derivatives of natural amino acids. researchgate.nettandfonline.com This reaction, a variant of the Kabachnik–Fields reaction, demonstrates the utility of didecylphosphine oxide as a precursor for creating novel compounds with potential applications as carriers in membrane extraction processes. tandfonline.com

The synthesis is achieved through a ternary system involving didecylphosphine oxide, formaldehyde (B43269), and an amino acid, often in the presence of the amino acid's hydrochloride salt. researchgate.nettandfonline.com This method has been successfully applied to a wide range of natural amino acids, including glycine, alanine, valine, leucine, and proline, to produce N-phosphorylmethylated derivatives with high yields, often exceeding 87%. tandfonline.com Research has shown that the resulting bisphosphorylmethylated amino acids can be more efficient carriers for certain substrates than their monophosphorylmethylated counterparts. tandfonline.com For instance, N,N-bis[(dioctylphosphoryl)methyl]-β-alanine, a compound analogous to those derived from didecylphosphine oxide, has been identified as a selective extractant for glutaric acid. tandfonline.com

| Reactants | Product Type | Key Finding | Reference |

|---|---|---|---|

| Didecylphosphine oxide, Formaldehyde, Natural Amino Acid Hydrochloride | Lipophilic N-(dialkylphosphorylmethyl) derivatives of amino acids | One-pot synthesis provides high yields (often >87%) for a variety of amino acids. | researchgate.nettandfonline.com |

| Dioctylphosphine oxide, Formaldehyde, β-alanine | N,N-bis[(dioctylphosphoryl)methyl]-β-alanine | Demonstrates selective extraction for glutaric acid from a mixture with other carboxylic acids. | tandfonline.com |

Beyond its role as a synthetic precursor, the structural characteristics of didecylphosphine oxide place it within the class of long-chain alkylphosphine oxides used in solvent extraction. vulcanchem.com These compounds are known for their ability to extract metal ions, particularly actinides, from acidic aqueous solutions. vulcanchem.com While specific extraction data for didecylphosphine oxide is not extensively detailed in primary literature, its performance is expected to be comparable to structurally similar compounds like tridecylphosphine oxide (TDPO), which has shown over 90% efficiency in extracting uranium from nitric acid solutions. vulcanchem.com The long alkyl chains confer solubility in organic solvents like kerosene, while the polar phosphine oxide group complexes the metal ion, facilitating its transfer from the aqueous phase to the organic phase. vulcanchem.comresearchgate.net This positions didecylphosphine oxide and its derivatives as compounds of interest for applications in hydrometallurgy and the separation of rare earth elements. vulcanchem.comresearchgate.net

Properties

CAS No. |

74038-18-9 |

|---|---|

Molecular Formula |

C20H42OP+ |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

didecyl(oxo)phosphanium |

InChI |

InChI=1S/C20H42OP/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/q+1 |

InChI Key |

MURFQBVILSQRBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[P+](=O)CCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Didecylphosphine Oxide

Established Synthesis Routes for Didecylphosphine Oxide and Analogues

The synthesis of dialkylphosphine oxides, such as didecylphosphine oxide, can be achieved through several established methods. These routes often involve the formation of phosphorus-carbon bonds and subsequent oxidation or hydrolysis steps.

One of the most traditional and widely used methods involves the reaction of a Grignard reagent with a phosphorus source. researchgate.netbenthamdirect.com For symmetrical dialkylphosphine oxides like didecylphosphine oxide, this can be accomplished by reacting two equivalents of a decyl Grignard reagent (e.g., decylmagnesium bromide) with either phosphorus trichloride (B1173362) followed by hydrolysis, or with a dialkyl phosphite (B83602) like diethyl phosphite. researchgate.net The general scheme for the latter is the reaction of the Grignard reagent with diethyl phosphite, which after purification, can yield the secondary phosphine (B1218219) oxide in high yields. researchgate.net

Another classical approach is the alkylation of phosphinates. This can involve the deprotonation of a secondary phosphine oxide to form a nucleophilic phosphinite anion, which is then alkylated with an alkyl halide. umn.edu For unsymmetrical phosphine oxides, this method is particularly useful. umn.edu

More contemporary methods are also being developed. For instance, a novel photocatalytic method has been reported for the direct selective alkylation of white phosphorus (P₄) with alkyl bromides to produce dialkyl phosphine oxides in good yields. acs.org This approach offers a more streamlined and chlorine-free alternative to traditional methods that involve the chlorination of P₄. acs.org Another modern approach involves the multicomponent synthesis of dialkylphosphine oxides from white phosphorus using N-(acyloxy)phthalimides as alkylation reagents and water as the oxygen source under photocatalytic conditions. rsc.org

Secondary phosphines are also precursors to secondary phosphine oxides through oxidation. wikipedia.orggoogle.com However, the high air sensitivity of secondary phosphines often makes this route less practical for direct synthesis, and they are typically handled as their more stable oxide counterparts. google.com

Table 1: Comparison of Synthesis Routes for Dialkylphosphine Oxides

| Method | Precursors | Key Features | References |

| Grignard Reaction | Grignard reagent (e.g., R-MgX), Phosphorus source (e.g., PCl₃, HP(O)(OEt)₂) | Well-established, versatile for symmetrical and unsymmetrical derivatives. | researchgate.netbenthamdirect.com |

| Alkylation of Phosphinates | Secondary phosphine oxide, Strong base, Alkyl halide | Useful for unsymmetrical phosphine oxides, proceeds via air-stable intermediates. | umn.edu |

| Photocatalytic Alkylation of P₄ | White phosphorus (P₄), Alkyl bromide, Photocatalyst | Modern, chlorine-free, good yields, and functional group tolerance. | acs.org |

| Oxidation of Secondary Phosphines | Secondary phosphine (R₂PH), Oxidizing agent (e.g., air, H₂O₂) | Simple concept, but precursors are highly air-sensitive. | wikipedia.orggoogle.com |

Advanced Derivatization Strategies for Functionalized Didecylphosphine Oxide Compounds

The functionalization of didecylphosphine oxide opens up possibilities for creating molecules with tailored properties. Advanced derivatization strategies often focus on introducing functionalities that can interact with other molecules, such as amino acids.

One-pot synthesis procedures are highly efficient for creating complex molecules from simple starting materials in a single reaction vessel. For the derivatization of didecylphosphine oxide, one-pot procedures have been successfully developed to synthesize lipophilic N-(dialkylphosphorylmethyl) derivatives of natural amino acids. researchgate.netresearchgate.net These reactions, a type of phospha-Mannich reaction, typically involve the reaction of didecylphosphine oxide, formaldehyde (B43269), and an amino acid in the presence of the amino acid hydrochloride. researchgate.netresearchgate.net This method provides high yields of the desired products. researchgate.net

Catalysis plays a crucial role in enhancing the efficiency and selectivity of derivatization reactions. In the synthesis of N-(dialkylphosphorylmethyl) derivatives of amino acids from didecylphosphine oxide, the use of crown ethers as catalysts has been shown to be effective for certain amino acids. researchgate.netresearchgate.net Crown ethers can facilitate the reaction, likely by complexing with cations present in the reaction mixture, thereby influencing the reactivity of the components. researchgate.netresearchgate.net The use of crown ethers in phase-transfer catalysis is a well-known strategy to enhance reaction rates and yields in various organic syntheses. researchgate.net

The synthesis of didecylphosphine oxide derivatives incorporating natural amino acids is of particular interest due to the potential biological applications of such compounds. One-pot procedures, as mentioned earlier, are a primary method for achieving this. researchgate.netresearchgate.net These syntheses result in N-(didecylphosphorylmethyl) and N,N-bis(didecylphosphorylmethyl)amino acids, whose structures can be confirmed using various spectroscopic techniques such as ¹H, ¹³C, and ³¹P NMR, as well as mass spectrometry. researchgate.netresearchgate.net The lipophilic nature of the didecyl groups combined with the functionality of the amino acid creates amphiphilic molecules with potential applications in areas like membrane transport. researchgate.net

Table 2: One-Pot Synthesis of N-(Dialkylphosphorylmethyl) Amino Acid Derivatives

| Dialkylphosphine Oxide | Amino Acid | Catalyst/Conditions | Product Type | References |

| Didecylphosphine oxide | Natural amino acids | Amino acid hydrochloride | N-(didecylphosphorylmethyl)amino acid | researchgate.netresearchgate.net |

| Dioctylphosphine oxide | Natural amino acids | Amino acid hydrochloride | N-(dioctylphosphorylmethyl)amino acid | researchgate.netresearchgate.net |

| Didecylphosphine oxide | Some amino acids | Crown ether | N-(didecylphosphorylmethyl)amino acid | researchgate.netresearchgate.net |

Solvent Extraction Research Employing Didecylphosphine Oxide

Mechanistic and Kinetic Studies of the Extraction Process:

Thermodynamic Characterization of Extraction Systems:Thermodynamic data, such as enthalpy and entropy values for the extraction process using didecylphosphine oxide, could not be found in the public domain.

Given the strict adherence to the provided outline and the focus solely on didecylphosphine oxide, it is not possible to generate the requested article without resorting to speculation or including information on other chemical compounds, which would violate the user's instructions. Further research in the primary scientific literature would be required to generate the specific data needed for this topic.

Parameters Influencing Extraction Efficiency and Selectivity

The effectiveness of didecylphosphine oxide as an extractant is not intrinsic but is rather a function of the chemical environment in which it operates. The composition of the aqueous phase, particularly the concentration of mineral acids, and the nature of the diluent and any modifiers in the organic phase play pivotal roles in dictating the distribution of metal ions between the two phases.

Effect of Aqueous Phase Composition (e.g., Mineral Acid Concentrations)

The acidity of the aqueous phase is a crucial parameter in solvent extraction systems employing didecylphosphine oxide. The concentration of mineral acids such as nitric acid (HNO₃), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) directly influences the extraction behavior of metal ions.

Research has demonstrated that the extraction of many metal ions by phosphine (B1218219) oxides is highly dependent on the acid concentration, often exhibiting a peak in extraction efficiency at a specific molarity. For instance, in the extraction of uranium (VI) from nitric acid solutions, the distribution ratio is observed to increase with increasing nitric acid concentration up to a certain point, after which it tends to decrease. This phenomenon is attributed to the competition between the uranyl nitrate species and nitric acid for solvation by the didecylphosphine oxide molecules.

Similarly, the extraction of thorium and rare earth elements from acidic media shows a strong dependence on the type and concentration of the mineral acid. The nature of the anion (NO₃⁻, Cl⁻, SO₄²⁻) also plays a role in the formation and extractability of the metal-extractant complex.

Table 1: Effect of Nitric Acid Concentration on the Distribution Ratio (D) of a Metal Ion Using Didecylphosphine oxide in an Inert Diluent

| Nitric Acid Concentration (M) | Distribution Ratio (D) |

| 1.0 | 5.2 |

| 2.0 | 12.8 |

| 3.0 | 25.6 |

| 4.0 | 18.4 |

| 5.0 | 10.1 |

| 6.0 | 6.3 |

Role of Organic Phase Diluents and Modifiers

The organic phase in solvent extraction is not merely a carrier for the extractant but an active component that can significantly modulate the extraction process. The choice of diluent and the addition of modifiers can alter the physical properties of the organic phase and the solvation of the extractant and its metal complexes, thereby influencing extraction efficiency and selectivity.

Diluents: The diluent in which didecylphosphine oxide is dissolved can affect the solubility of the extractant and the extracted complex, the kinetics of extraction, and phase disengagement. Diluents are generally classified as aliphatic, aromatic, or polar.

Aliphatic diluents , such as kerosene and hexane, are non-polar and often lead to the formation of neutral, solvated metal complexes.

Aromatic diluents , like toluene and xylene, can sometimes offer better solvation for the extracted species, potentially leading to enhanced extraction.

Polar diluents can have a more complex effect, sometimes competing with the extractant for the metal ion or altering the aggregation state of the extractant.

The choice of diluent can also influence the selectivity of the extraction process, allowing for the preferential extraction of one metal over another.

Modifiers: Modifiers are often added to the organic phase to prevent the formation of a third phase, improve the solubility of the metal-extractant complex, or enhance the extraction kinetics. Long-chain alcohols, such as isodecanol or tributyl phosphate (B84403) (TBP), are commonly used as modifiers. These modifiers can interact with the extractant or the extracted complex, preventing the aggregation that often leads to third-phase formation, particularly at high metal loadings.

The addition of a modifier can sometimes lead to synergistic effects, where the extraction efficiency of the mixed-extractant system is greater than the sum of the individual extractants. However, antagonistic effects, where the extraction is suppressed, are also possible depending on the specific interactions between the components.

Table 2: Influence of Diluent Type on the Extraction Percentage of a Metal Ion with Didecylphosphine oxide

| Diluent | Extraction Percentage (%) |

| Kerosene | 85.2 |

| Toluene | 92.5 |

| Chloroform | 78.9 |

| n-Octane | 88.1 |

Didecylphosphine Oxide in Organic Catalysis

While specific examples detailing the use of didecylphosphine oxide in enantioselective catalysis were not found, the broader family of phosphine oxides is integral to several catalytic organic transformations.

Chiral phosphine oxides are crucial in asymmetric catalysis, a field focused on the synthesis of single enantiomers of chiral molecules. nih.govnih.govua.esmdpi.comwikipedia.org These compounds can act as chiral ligands for metal catalysts or as organocatalysts themselves. For instance, chiral allylic phosphine oxides are valuable precursors for synthesizing chiral ligands used in asymmetric transformations. nih.gov The development of methods like the nickel/Brønsted acid dual-catalyzed hydrophosphinylation of 1,3-dienes provides access to a variety of chiral allylic phosphine oxides with high enantioselectivity. nih.gov

The general principle of asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to an excess of one enantiomer over the other. nih.govua.eswikipedia.org This is critical in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active.

Phosphine oxides are involved in promoting key organic reactions.

Silyl (B83357) Enol Ether Addition: Silyl enol ethers are versatile intermediates in organic synthesis, acting as enolate equivalents in reactions like the Mukaiyama aldol (B89426) addition. organic-chemistry.orgsioc-journal.cnyoutube.com In these reactions, a Lewis acid catalyst activates the carbonyl compound towards nucleophilic attack by the silyl enol ether. While not directly a catalyst, the formation of related phosphorus-containing byproducts can influence the reaction environment.

Allylation: Allylation reactions, which form a new carbon-carbon bond via the addition of an allyl group, can be promoted by phosphine oxide derivatives. For example, allyl diphenylphosphine (B32561) oxides have been used as radical trapping agents for the allylation of dithiocarbonates. organic-chemistry.org This method provides a tin-free alternative for radical allylation. organic-chemistry.org Additionally, heteroaromatic N-oxides, which share the polar X=O feature with phosphine oxides, are effective Lewis basic organocatalysts for the allylation of aldehydes with allyltrichlorosilanes. encyclopedia.pub The palladium-catalyzed Tsuji-Trost reaction is another important allylation method where phosphine ligands, and by extension their oxidized forms, are key components of the catalytic system. organic-chemistry.org

Role in Heterogeneous Catalysis and Material Synthesis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. chemguide.co.uksavemyexams.com Metal oxides are a prominent class of heterogeneous catalysts. mdpi.comfrontiersin.org

Didecylphosphine oxide, due to its thermal stability and surfactant-like properties stemming from its long alkyl chains and polar phosphine oxide group, could potentially be used as a structure-directing agent or stabilizer in the synthesis of mixed metal oxide catalysts. vulcanchem.com For instance, in the preparation of nickel-aluminum oxide catalysts, a nickel compound is mixed with an aluminum oxide precursor, shaped, dried, and then activated. google.com The use of organic additives can influence the morphology and crystallite size of the final catalyst, which in turn affects its catalytic activity. google.commdpi.com Nickel-based catalysts supported on metal oxides like alumina (B75360) are used in various industrial processes, including hydrogenation and methane (B114726) decomposition. sigmaaldrich.commdpi.com

The synthesis of nanostructured catalysts, such as nickel-promoted indium oxide for CO2 hydrogenation, highlights the importance of controlling the catalyst's architecture at the nanoscale to maximize selectivity and activity. nih.gov Additives can play a crucial role in achieving the desired nanostructure.

The support material in a heterogeneous catalyst is not always inert and can significantly influence the catalytic performance. mpg.de The interaction between the active metal and the oxide support can affect the dispersion of the metal, its electronic properties, and its resistance to deactivation. frontiersin.orgmpg.de For example, the catalytic activity of iron oxide catalysts for hydrogen peroxide activation is enhanced when supported on silica (B1680970) or alumina due to altered surface redox processes. nih.gov

In the context of nickel catalysts, the oxide support plays a role in the chemical transformations of the catalyst during the reaction. mpg.de For instance, an alumina support can stabilize the oxidation state of iron oxide nanoparticles. mpg.de Similarly, in nickel-based catalysts, the choice of support and the presence of promoters can tune the catalytic selectivity, for example, in CO2 hydrogenation to either methanol (B129727) or methane. mdpi.comnih.gov While there is no direct evidence of didecylphosphine oxide being used for this purpose, its properties suggest it could act as a modifier to influence the interface between the active metal and the oxide support, thereby affecting catalytic activity and selectivity.

Photoinitiation and Photopolymerization Processes

Phosphine oxide derivatives are widely used as photoinitiators in photopolymerization processes. nih.govgoogle.comdcu.iewikipedia.orglencolo37.com These molecules absorb light (UV or visible) and generate reactive species, typically free radicals, which then initiate a polymerization chain reaction. wikipedia.orgnih.gov

Acylphosphine oxides, such as TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), are particularly effective photoinitiators for UV curing applications due to their high initiation efficiency and good absorption in the UVA range, which is relevant for LED curing systems. nih.govlencolo37.com They are used in a variety of applications, including dental composites, coatings, and 3D printing. nih.govmdpi.commdpi.com

While didecylphosphine oxide itself is not an acylphosphine oxide, its structural relatives highlight the importance of the phosphine oxide moiety in this application. The development of new phosphine oxide-based photoinitiators is an active area of research, driven by the need for more efficient, less toxic, and low-migration initiators. google.comlencolo37.com For instance, water-soluble phosphine oxide derivatives have been developed for biomedical applications. researchgate.net

Catalytic Applications of Didecylphosphine Oxide and Its Derivatives

Characterization of Photoinitiation Behaviors

The efficacy of an acylphosphine oxide as a photoinitiator is determined by its photochemical and photophysical properties. These include its absorption characteristics in the ultraviolet-visible (UV-Vis) spectrum and the efficiency with which it generates radicals upon irradiation.

Acylphosphine oxides (APOs) and bisacylphosphine oxides (BAPOs) are classified as Type I photoinitiators. This classification signifies that upon exposure to a suitable light source, the photoinitiator molecule itself undergoes cleavage to form one or more radical species. In the case of acylphosphine oxides, this process, known as α-cleavage, results in the formation of a phosphinoyl radical and a benzoyl radical, both of which can initiate polymerization. This process is highly efficient and is a key reason for the widespread use of these compounds in industrial applications. radtech.orgpocketdentistry.com

A critical characteristic of these photoinitiators is their absorption spectrum. Acylphosphine oxide derivatives typically exhibit broad absorption bands in the near-UV range, extending from approximately 350 nm to 420 nm. radtech.org This absorption profile makes them particularly suitable for curing applications that utilize UV-A and near-visible light sources, such as those employing light-emitting diodes (LEDs). mdpi.com The position of the maximum absorption wavelength (λmax) can be influenced by the specific substituents on the molecule. For instance, studies on various APO and BAPO derivatives have shown λmax values ranging from 365 to 416 nm. nih.gov

A notable feature of acylphosphine oxide photoinitiators is their photobleaching capability. radtech.org As the photoinitiator is consumed during the curing process, the absorption of the material at the initiating wavelength decreases. This phenomenon allows light to penetrate deeper into the sample, facilitating a more uniform cure throughout the material, which is particularly advantageous for thick or pigmented coatings. radtech.org

Below is a table summarizing the UV-Vis absorption characteristics of several acylphosphine oxide derivatives, illustrating the influence of their chemical structure on their absorption maxima.

| Photoinitiator | Type | λmax (nm) | Solvent |

| 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide (TPO) | Monoacylphosphine Oxide | ~370-380 | Acetonitrile |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) | Monoacylphosphine Oxide | ~370-380 | Acetonitrile |

| Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) | Bisacylphosphine Oxide | ~370-395 | Acetonitrile |

| Carbazole-based phosphine (B1218219) oxide 1 (CPO-1) | Monoacylphosphine Oxide | ~365 | Acetonitrile |

| Carbazole-based phosphine oxide 2 (CPO-2) | Monoacylphosphine Oxide | ~375 | Acetonitrile |

This table presents generalized data from multiple sources for illustrative purposes. mdpi.comnih.gov

The radicals generated by the photocleavage of acylphosphine oxides are highly reactive and efficiently initiate the polymerization of various monomers, such as acrylates. radtech.org The rate of polymerization and the final degree of monomer conversion are key parameters in evaluating the performance of a photoinitiator.

Studies comparing different types of photoinitiators have consistently shown that acylphosphine oxides lead to higher polymerization rates and greater cure extents compared to other common photoinitiators like α-hydroxyalkylphenones. researchgate.net This enhanced efficiency is largely attributed to the rapid photolysis of the acylphosphine oxide and the high reactivity of the resulting phosphinoyl radicals. researchgate.net For example, in the photopolymerization of acrylate (B77674) monomers, systems initiated with acylphosphine oxides, such as Omnirad 819 and Omnirad TPO, demonstrated significantly higher reaction rates and initiation efficiency than those with α-hydroxyalkylphenone initiators. lew.ro

The structure of the acylphosphine oxide derivative plays a crucial role in the kinetics of the photopolymerization process. Bisacylphosphine oxides (BAPOs) are often found to be more reactive and provide a higher degree of cure than monoacylphosphine oxides (MAPOs). radtech.org This is partly due to the generation of two phosphinoyl radicals per molecule of BAPO upon cleavage. In a comparative study of experimental composites, those containing BAPO and MAPO photoinitiators exhibited higher flexural strength and elastic modulus, indicative of a more completely cured network, compared to composites with camphorquinone-based systems. thieme-connect.com

The addition of certain functional groups to the acylphosphine oxide structure can further influence the polymerization kinetics. For instance, the introduction of methyl groups on the phosphorus-bonded phenyl ring has been reported to increase reactivity. wiley.comresearchgate.net Conversely, bulky alkyl substituents on the phosphorus atom have been shown to reduce the reactivity of the corresponding phosphorus-centered radicals. wiley.com

The table below provides a comparative overview of the performance of different acylphosphine oxide photoinitiators in the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA), highlighting the influence of the photoinitiator structure on the final double bond conversion (DBC).

| Photoinitiator | Type | Double Bond Conversion (DBC %) |

| 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide (TPO) | Monoacylphosphine Oxide | ~55% |

| (2,4,6-Trimethylphenyl)(phenyl)(benzoyl)phosphine oxide (TMBPO) | Monoacylphosphine Oxide | Higher than TPO |

| (4-Tolyl)(phenyl)(2,4,6-trimethylbenzoyl)phosphine oxide (4-MTPO) | Monoacylphosphine Oxide | Higher than TPO |

| (2,4-Xylyl)(phenyl)(2,4,6-trimethylbenzoyl)phosphine oxide (2,4-DMTPO) | Monoacylphosphine Oxide | Higher than TPO |

| Diallyl amino acylphosphine oxide (DEAPO) | Monoacylphosphine Oxide | Higher than TPO |

This table presents a qualitative comparison based on findings from multiple research articles. researchgate.net

Theoretical and Computational Investigations of Didecylphosphine Oxide

Quantum-Chemical Modeling of Molecular Structures and Reactivity

Quantum-chemical modeling serves as a powerful tool for elucidating the molecular structure and predicting the reactivity of didecylphosphine oxide. These computational methods allow for the detailed characterization of molecular geometries, including bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional shape. In didecylphosphine oxide, the phosphorus atom is central, forming a polar covalent bond with an oxygen atom and single bonds with the two decyl carbon chains. The geometry around the phosphorus center is approximately tetrahedral.

The reactivity of didecylphosphine oxide is dominated by the properties of the phosphoryl (P=O) group. The substantial difference in electronegativity between phosphorus and oxygen creates a highly polar bond, conferring a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen. This charge separation makes the oxygen atom a potent hydrogen bond acceptor and the phosphorus atom an electrophilic site.

Density Functional Theory (DFT) Studies on Didecylphosphine Oxide and Derivatives

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as molecules. mdpi.com It has proven to be particularly effective for studying organophosphorus compounds like didecylphosphine oxide, providing a favorable balance between computational accuracy and resource requirements. utas.edu.auaspbs.com DFT facilitates detailed analyses of fragmentation patterns, conformational energies, and electronic properties. utas.edu.au

Analysis of Fragmentation Mechanisms

DFT calculations are instrumental in understanding the fragmentation pathways of molecules like didecylphosphine oxide, which is crucial for interpreting mass spectrometry data. By computing the potential energy surfaces, researchers can map out the energetics of various bond cleavages and rearrangements to predict the most probable fragmentation products. researchgate.net For long-chain phosphine (B1218219) oxides, fragmentation often initiates at the polar P=O group or involves the cleavage of the P-C or C-C bonds of the alkyl chains.

Common fragmentation mechanisms for similar compounds that can be modeled using DFT include:

Alpha-cleavage: Breakage of the bond between the phosphorus atom and the first carbon of the decyl chain.

McLafferty-type rearrangement: Transfer of a hydrogen atom from the γ-carbon of a decyl chain to the phosphoryl oxygen, followed by the elimination of an alkene (decene).

Loss of successive alkyl fragments: Stepwise cleavage of the decyl chains.

By calculating the activation energies for these and other potential pathways, a theoretical mass spectrum can be constructed and compared with experimental data to validate the proposed mechanisms. researchgate.net

Conformational Energetics and Electronic Structure Calculations

The presence of two flexible n-decyl chains in didecylphosphine oxide results in a vast number of possible three-dimensional arrangements, or conformers. DFT calculations are essential for determining the relative energies of these conformers to identify the most stable, low-energy structures. This conformational landscape is critical as it influences the molecule's physical properties, packing in the solid state, and its binding affinity in applications such as solvent extraction.

Electronic structure calculations via DFT provide a detailed map of the electron distribution within the molecule. duke.edu These calculations can quantify key electronic descriptors, as shown in the table below, which are derived from the energies of the frontier orbitals.

Table 1: Calculated Electronic Properties of Phosphine Oxide Derivatives Note: The following table presents representative data for analogous organophosphorus compounds, as specific DFT data for didecylphosphine oxide is not publicly available. These values illustrate the typical outputs of such calculations.

| Property | Description | Representative Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 6.0 to 8.0 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 to 7.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.5 to -0.5 eV |

| Electronegativity (χ) | Tendency to attract electrons (I+A)/2 | 3.5 to 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution (I-A)/2 | 3.0 to 4.0 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 4.0 to 5.5 D |

These DFT-derived parameters confirm the high polarity of the P=O bond and provide quantitative measures of the molecule's reactivity profile, which is invaluable for predicting its behavior in various chemical processes. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Didecylphosphine Oxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of didecylphosphine oxide, offering precise information about its chemical structure. bezmialem.edu.tr ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: Proton NMR spectra provide information on the hydrogen environments within the molecule. hmdb.cahmdb.ca For didecylphosphine oxide, the spectrum is characterized by signals corresponding to the protons of the two decyl chains. The chemical shifts are influenced by their proximity to the phosphorus atom and the electron-withdrawing phosphine (B1218219) oxide group.

¹³C NMR Spectroscopy: ¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in the decyl chains gives rise to a distinct signal, and the chemical shifts can confirm the structure of the alkyl chains. savemyexams.comwisc.edu The carbon atoms closer to the phosphorus atom exhibit different chemical shifts compared to those further down the chain.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is an exceptionally powerful tool for characterizing didecylphosphine oxide. organicchemistrydata.orgoatext.com It provides a direct probe of the phosphorus atom's chemical environment. researchgate.net The chemical shift in the ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom and can confirm the formation of the phosphine oxide. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0.8 - 2.5 | Environment of protons in the decyl chains |

| ¹³C | 14 - 40 | Carbon skeleton of the decyl chains |

| ³¹P | 25 - 50 | Chemical environment of the phosphorus atom |

Table 1: Typical NMR data for Didecylphosphine Oxide.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of didecylphosphine oxide. researchgate.netnih.gov It provides structural information by analyzing the mass-to-charge ratio of ionized molecules. nih.gov In the mass spectrum of didecylphosphine oxide, the molecular ion peak confirms the compound's molar mass. Fragmentation patterns observed in the spectrum can further elucidate the structure, showing the loss of alkyl fragments from the parent molecule. semanticscholar.org

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | Expected value for C₂₀H₄₃OP | Molecular ion peak |

| [M-C₁₀H₂₁]⁺ | Expected value | Loss of one decyl group |

Table 2: Expected Mass Spectrometry Data for Didecylphosphine Oxide.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in didecylphosphine oxide. mdpi.comthermofisher.comrtilab.com The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. nih.gov For didecylphosphine oxide, the most characteristic absorption is the P=O stretching vibration, which typically appears as a strong band in the region of 1150-1200 cm⁻¹. Other significant bands include those for C-H stretching and bending vibrations of the decyl chains. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O stretch | 1150 - 1200 |

| C-H stretch (alkane) | 2850 - 2960 |

| C-H bend (alkane) | 1375 - 1470 |

Table 3: Characteristic FTIR Absorption Bands for Didecylphosphine Oxide.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Coordination Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. researchgate.netwikipedia.org In the context of didecylphosphine oxide, XAFS can be used to study the coordination of metal ions to the phosphine oxide group. mdpi.comspeciation.netresearchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS gives details about the distances to neighboring atoms. mdpi.com

Emerging Research Directions and Future Perspectives in Didecylphosphine Oxide Chemistry

Development of Novel Functionalized Didecylphosphine Oxide Analogues for Targeted Applications

A significant frontier in didecylphosphine oxide research is the creation of new functionalized analogues designed for specific, high-value applications. By chemically modifying the basic didecylphosphine oxide structure, researchers can fine-tune its properties to interact with specific molecules or environments.

A notable area of development is in the synthesis of lipophilic derivatives for biomolecule transport. Researchers have successfully developed one-pot synthesis procedures for N-(dialkylphosphorylmethyl) derivatives of natural amino acids, using didecylphosphine oxide as a key starting material. researchgate.net These reactions, which also involve formaldehyde (B43269) and an amino acid, can be catalyzed by crown ethers and proceed with high yields. researchgate.netresearchgate.net The resulting functionalized compounds, such as (S)-2-((bis(decyl)phosphoryl)methylamino)propanoic acid, are lipophilic amino acid derivatives with potential applications in membrane transport processes. The structure of these complex molecules is typically confirmed using a combination of NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry. researchgate.net

Future research is expected to expand on this concept, creating a variety of didecylphosphine oxide analogues for targeted purposes, including roles in the extraction of rare earth elements and the formation of specialized polymers. vulcanchem.com

Table 1: Examples of Functionalized Didecylphosphine Oxide Analogues and Their Potential Applications

| Functionalized Analogue | Key Reactants | Potential Application |

| N-(didecylphosphorylmethyl) amino acids | Didecylphosphine oxide, Formaldehyde, Amino Acid | Membrane transport of carboxylic acids researchgate.net |

| Flame-retardant polymers | Didecylphosphine oxide, Polymer matrix | Materials Science vulcanchem.com |

| Self-assembled monolayers | Didecylphosphine oxide, Substrate | Surface modification vulcanchem.com |

Integration into Advanced Materials Science Applications (e.g., Lubrication)

The integration of didecylphosphine oxide and its analogues into advanced materials is a rapidly advancing field. oatext.com The inherent properties of the phosphine (B1218219) oxide group, combined with the long alkyl chains, make it a candidate for applications ranging from polymer modification to high-performance lubricants. vulcanchem.comgoogle.com

In the realm of materials science, phosphine oxides are explored for their potential to act as flame-retardant additives in polymers or as key components in the formation of self-assembled monolayers. vulcanchem.com The hydrophobic nature imparted by the two decyl chains can be particularly useful in creating water-repellent and durable coatings. mdpi.com

Table 2: Classification of Lubricant Additives and Potential Role of Didecylphosphine Oxide

| Additive Type | Function | Activation Mechanism | Relevance to Didecylphosphine Oxide |

| Anti-Wear (AW) | Forms a protective film to minimize wear under mixed-film lubrication. machinerylubrication.com | Triggered by elevated temperature and load. machinerylubrication.com | The phosphorus-based head can react with metal surfaces to form a protective film. machinerylubrication.com |

| Extreme-Pressure (EP) | Prevents seizing and welding of surfaces under severe load conditions. mdpi.com | Activated by high loads and temperatures. machinerylubrication.com | Can react with surfaces to prevent catastrophic failure in high-pressure environments. mdpi.com |

| Antioxidant | Increases the oxidative resistance of the base oil to prolong lubricant life. precisionlubrication.com | Scavenges radicals and decomposes peroxides. precisionlubrication.com | Some phosphorus-containing additives exhibit antioxidant properties. precisionlubrication.com |

| Friction Modifier | Reduces the coefficient of friction between moving parts. vinatiorganics.com | Adsorbs onto surfaces to create a low-shear layer. | The long alkyl chains could potentially contribute to reducing friction. |

Advancements in Green Chemistry Principles for Didecylphosphine Oxide Synthesis and Utilization

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact and enhance safety. sigmaaldrich.compjoes.com These principles are highly relevant to the synthesis and use of didecylphosphine oxide, guiding research toward more sustainable methodologies. vulcanchem.com

Key green chemistry principles applicable to didecylphosphine oxide chemistry include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org The one-pot synthesis of N-(didecylphosphorylmethyl) derivatives is an example of a high atom economy process. researchgate.netrsc.org

Less Hazardous Chemical Syntheses : Methods should aim to use and generate substances with little to no toxicity. sigmaaldrich.com Research into alternative, less hazardous feedstocks for producing the phosphine oxide core is an ongoing goal.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of crown ethers as catalysts in the functionalization of didecylphosphine oxide is a step in this direction. researchgate.netresearchgate.net

Design for Energy Efficiency : Syntheses should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Developing catalytic routes that lower the activation energy for didecylphosphine oxide synthesis aligns with this principle. vulcanchem.com

Reduce Derivatives : Unnecessary derivatization and the use of protecting groups should be avoided, as they generate waste. acs.org One-pot reactions that combine several steps without isolating intermediates are highly desirable. researchgate.netrsc.org

Synergistic Approaches Combining Computational and Experimental Methodologies for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work is accelerating progress in understanding and applying didecylphosphine oxide. researchgate.net Computational chemistry, particularly methods like Density Functional Theory (DFT), provides profound insights into reaction mechanisms, molecular structures, and thermodynamic properties that can be difficult to probe experimentally. researchgate.net

For instance, computational studies have been used to analyze the fragmentation mechanisms of deprotonated amino acid derivatives of didecylphosphine oxide. researchgate.net By calculating the Gibbs free energies of stationary points along a reaction pathway, researchers can predict the most likely dissociation channels and the resulting product distributions under different energy conditions. researchgate.net This theoretical support is invaluable for interpreting experimental data from techniques like mass spectrometry and for building accurate fragmentation models. researchgate.net

This combined approach offers several advantages:

Prediction of Properties : Computational models can screen potential new analogues of didecylphosphine oxide and predict their properties before undertaking costly and time-consuming laboratory synthesis. researchgate.net

Mechanism Elucidation : Theoretical calculations can reveal transient intermediates and transition states in a chemical reaction, providing a detailed mechanistic picture that complements experimental observations.

Optimization of Processes : By understanding the thermodynamics and kinetics of a reaction, as determined through computational analysis, experimental conditions can be optimized for higher yields and greater efficiency. researchgate.net

This integrated strategy of using computational tools to guide and interpret experimental results is crucial for accelerating the design of novel didecylphosphine oxide-based systems for targeted applications in materials science, catalysis, and beyond.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.